molecular formula C20H21N3O2 B2730225 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 1205931-21-0

2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2730225
CAS No.: 1205931-21-0
M. Wt: 335.407
InChI Key: BEPXWUIMIHITSO-UHFFFAOYSA-N
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Description

2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a methoxyphenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole coreThe final step involves the attachment of the methoxyphenyl group via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. They are being explored for the treatment of various diseases, including bacterial infections, cancer, and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The benzimidazole ring is known to interact with DNA and proteins, leading to the inhibition of key biological processes. The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(2-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole apart from similar compounds is its unique combination of the benzimidazole and piperidine rings. This combination enhances its chemical stability, biological activity, and potential for further functionalization. The presence of the methoxyphenyl group also contributes to its unique pharmacological profile .

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-18-11-5-2-8-15(18)20(24)23-12-6-7-14(13-23)19-21-16-9-3-4-10-17(16)22-19/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPXWUIMIHITSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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